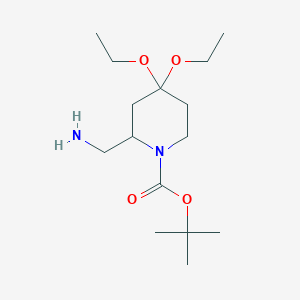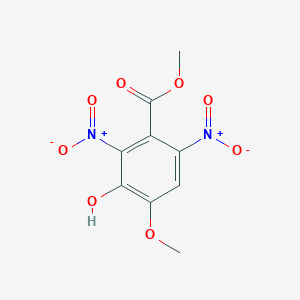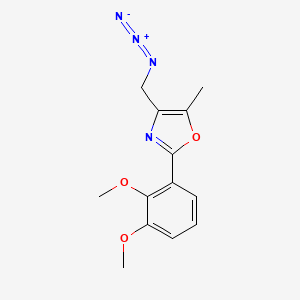![molecular formula C18H25N3O6 B1394592 Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate CAS No. 1280787-21-4](/img/structure/B1394592.png)
Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a nitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the nitrophenyl moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted under certain conditions, often involving strong acids or bases.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and strong acids or bases for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could lead to various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrophenyl moiety can participate in various biochemical pathways, while the piperidine ring can interact with receptors or enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl piperazine-1-carboxylate: Similar in structure but lacks the nitrophenyl moiety.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Contains an azetidine ring instead of the nitrophenyl group.
Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate: Features a pyrrolidine ring in place of the nitrophenyl group.
Uniqueness
The uniqueness of Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate lies in its combination of a piperidine ring with a nitrophenyl moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-methoxycarbonyl-2-nitroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-18(2,3)27-17(23)20-9-7-13(8-10-20)19-14-11-12(16(22)26-4)5-6-15(14)21(24)25/h5-6,11,13,19H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAQDWGSKGRXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114189 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[5-(methoxycarbonyl)-2-nitrophenyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280787-21-4 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[5-(methoxycarbonyl)-2-nitrophenyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[5-(methoxycarbonyl)-2-nitrophenyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)

![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)
![Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1394527.png)


